Benzenesulfinic acid, zinc salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Activating Agent:

Due to its Lewis acidic properties, benzenesulfinic acid, zinc salt has been explored as a potential activating agent in organic synthesis. Activating agents play a crucial role in various reactions by increasing the reactivity of specific molecules. Research suggests that benzenesulfinic acid, zinc salt can activate certain carbon-carbon double bonds, allowing for further chemical transformations. (Source)

Antimicrobial Properties:

Several studies have investigated the potential of benzenesulfinic acid, zinc salt as an antimicrobial agent. These studies have shown promise against various bacteria, fungi, and parasites. However, more research is required to fully understand its mechanism of action and efficacy compared to existing antimicrobial agents. (Source: )

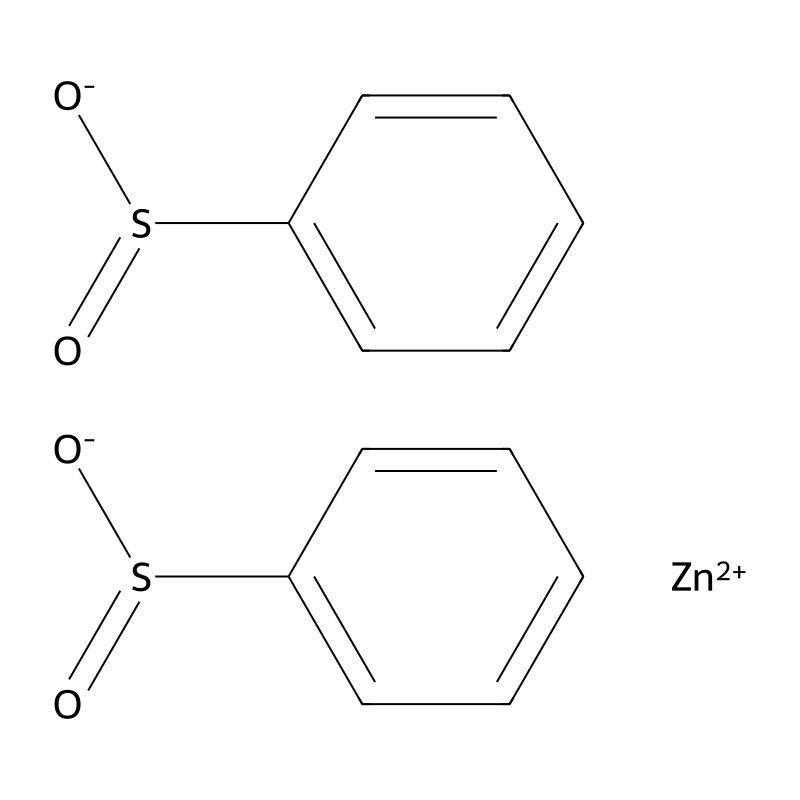

Benzenesulfinic acid, zinc salt, also known as zinc bis(benzenesulphinate), is an organosulfur compound with the molecular formula . It typically appears as a white crystalline solid and is recognized for its applications in various chemical processes. The compound is formed by the reaction of benzenesulfinic acid with zinc salts, resulting in a coordination complex that can exhibit unique properties due to the presence of both organic and inorganic components.

Benzenesulfinic acid, zinc salt does not have a direct role in biological systems. Its primary function is in material processing.

In the plastics and rubber industry, benzenesulfinic acid, zinc salt acts as a:

- Decomposition activator: It promotes the decomposition of organic peroxides used as initiators in polymerization reactions, leading to faster curing of plastics and rubbers [].

- Foaming agent activator: It enhances the activity of foaming agents in the production of cellular rubber and plastics [].

The exact mechanism of action for these functionalities is not entirely elucidated but likely involves the Lewis acid nature of the zinc cation, which can interact with the functional groups of peroxides and foaming agents [].

While detailed safety information is limited, some potential hazards can be inferred:

- Skin and eye irritant: The sulfinate group can react with tissues, potentially causing irritation [].

- Suspected respiratory irritant: Inhalation of dust particles may irritate the respiratory tract [].

- Environmental impact: Improper disposal may release harmful sulfur compounds into the environment [].

- Decomposition: Upon heating, it may decompose to release sulfur dioxide and other products.

- Redox Reactions: It can act as a reducing agent in organic synthesis, particularly in the reduction of aromatic compounds.

- Coordination Chemistry: The zinc ion can coordinate with various ligands, leading to the formation of complexes that may be useful in catalysis or material science.

The biological activity of benzenesulfinic acid, zinc salt has been studied primarily for its potential therapeutic effects. It has shown:

- Antioxidant Properties: The compound may exhibit antioxidant activity, helping to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects: Some studies suggest that it could have anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.

- Skin Irritation Potential: It is important to note that this compound can cause skin irritation and may induce allergic reactions upon contact, highlighting the need for careful handling during application .

Benzenesulfinic acid, zinc salt can be synthesized through various methods:

- Direct Neutralization: Combining benzenesulfinic acid with zinc oxide or zinc carbonate in an aqueous medium leads to the formation of the zinc salt.

- Complexation Reaction: The reaction between benzenesulfinic acid and a zinc salt (like zinc chloride) under controlled conditions can yield the desired product.

Benzenesulfinic acid, zinc salt has a range of applications:

- Catalyst in Organic Synthesis: It is utilized as a catalyst in various organic reactions, particularly those involving sulfur chemistry.

- Foaming Agent: In the polymer industry, it serves as a foaming agent due to its ability to generate gas upon decomposition .

- Additive in Cosmetics: Its antioxidant properties make it suitable for use in cosmetic formulations aimed at skin protection.

Interaction studies have shown that benzenesulfinic acid, zinc salt can interact with various biological systems:

- Metal Ion Interactions: The presence of zinc allows for interactions with other metal ions, which can influence its reactivity and stability.

- Biological Pathways: Research indicates potential interactions with cellular signaling pathways related to oxidative stress and inflammation.

Benzenesulfinic acid, zinc salt shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Benzenesulfonic Acid | C₆H₅SO₃H | Stronger acidity; used in sulfonation reactions |

| Sodium Benzenesulfinate | C₆H₅SO₂Na | Water-soluble; used as a reducing agent |

| Benzothiazole Sulfonic Acid | C₇H₅N₃O₂S | Contains nitrogen; used in dye manufacturing |

| Zinc Sulfate | ZnSO₄ | Commonly used as a dietary supplement and fertilizer |

Uniqueness of Benzenesulfinic Acid, Zinc Salt

Benzenesulfinic acid, zinc salt is unique due to its dual functionality as both an organosulfur compound and a metal complex. This allows it to participate in reactions typical of both organic compounds and metal salts, making it versatile for various industrial applications. Its specific properties related to skin irritation also differentiate it from other similar compounds, necessitating careful handling.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 16 of 143 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 127 of 143 companies with hazard statement code(s):;

H315 (88.19%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (11.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (88.98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (11.02%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard